![molecular formula C19H31N3O2 B13222533 tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common synthetic route starts with commercially available starting materials and involves the following steps:
Formation of the spirocyclic core: This step often involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the pyrrole ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor.
Functional group modifications: Various functional groups, such as the tert-butyl ester, are introduced through standard organic reactions like esterification.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Scientific Research Applications
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound includes a sulfur atom in the spirocyclic ring, which can lead to different chemical properties and reactivity.
The uniqueness of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)10-21-8-6-15(11-21)16-19(12-20-16)7-9-22(13-19)17(23)24-18(3,4)5/h6,8,11,14,16,20H,7,9-10,12-13H2,1-5H3 |
InChI Key |
CDSVROUISZFSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


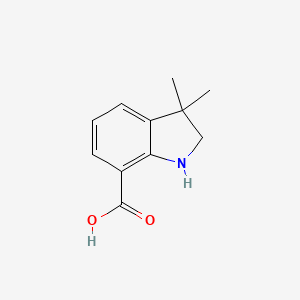
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)
methanol](/img/structure/B13222465.png)

![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13222470.png)
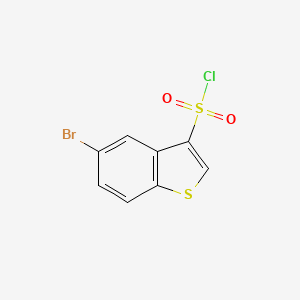
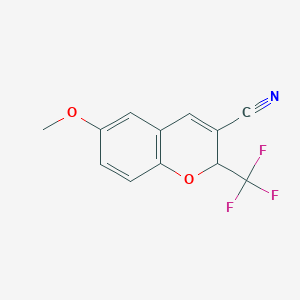

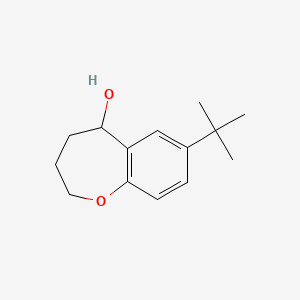

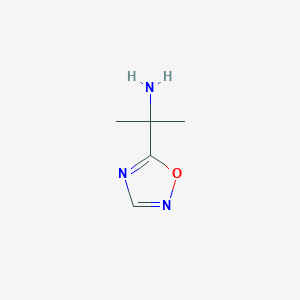

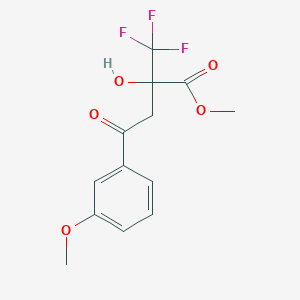
![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
